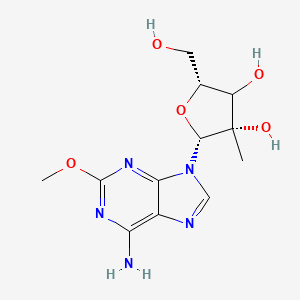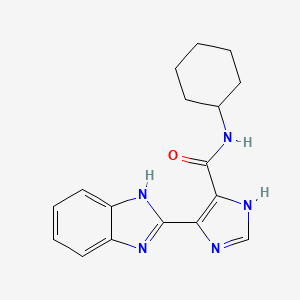
Autophagy-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Autophagy-IN-2 is a chemical compound known for its role in modulating autophagy, a cellular process responsible for degrading and recycling cellular components. Autophagy plays a crucial role in maintaining cellular homeostasis and has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Autophagy-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs .
化学反应分析
Types of Reactions
Autophagy-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of this compound while exhibiting different chemical and biological properties .
科学研究应用
Autophagy-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of autophagy and identify potential therapeutic targets.
Biology: Employed in cellular and molecular biology research to investigate the role of autophagy in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and metabolic diseases by modulating autophagy pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting autophagy-related pathways .
作用机制
Autophagy-IN-2 exerts its effects by modulating the autophagy pathway. It interacts with key molecular targets involved in the initiation and regulation of autophagy, such as the ULK1 complex, Beclin-1, and ATG proteins. By influencing these targets, this compound can enhance or inhibit the autophagic process, leading to the degradation and recycling of cellular components .
相似化合物的比较
Similar Compounds
Similar compounds to Autophagy-IN-2 include:
Autophagy-IN-1: Another autophagy modulator with a different chemical structure but similar biological activity.
Chloroquine: A well-known autophagy inhibitor used in research and clinical settings.
Rapamycin: An autophagy inducer that targets the mTOR pathway
Uniqueness
This compound is unique due to its specific molecular structure and mechanism of action. Unlike other autophagy modulators, it targets distinct molecular pathways and exhibits unique pharmacokinetic and pharmacodynamic properties, making it a valuable tool in autophagy research and potential therapeutic applications .
属性
分子式 |
C17H19N5O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-yl)-N-cyclohexyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5O/c23-17(20-11-6-2-1-3-7-11)15-14(18-10-19-15)16-21-12-8-4-5-9-13(12)22-16/h4-5,8-11H,1-3,6-7H2,(H,18,19)(H,20,23)(H,21,22) |
InChI 键 |
JABMGIWPHDQZBN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CN2)C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



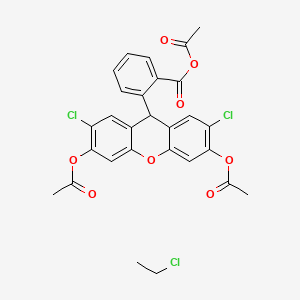
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)

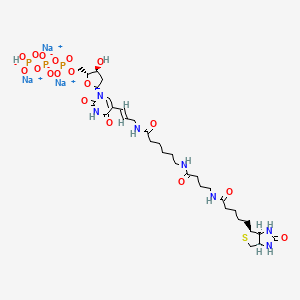
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)

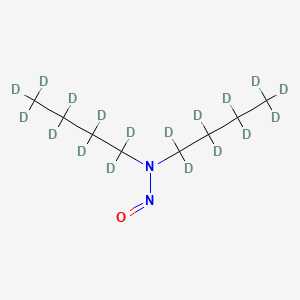
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)

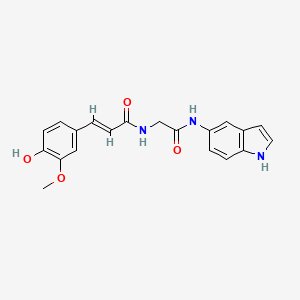

![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)
